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Compound of Interest

Compound Name: 2-Fluoro-4-methoxypyridine

Cat. No.: B063832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-methoxypyridine and

its structural isomers, 3-Fluoro-4-methoxypyridine and 2-Fluoro-6-methoxypyridine. Due to the

limited availability of public experimental spectra, this guide utilizes predicted spectroscopic

data to highlight the key distinguishing features of each isomer. This information is crucial for

the unambiguous identification and characterization of these compounds in research and

development settings.

Introduction
2-Fluoro-4-methoxypyridine and its isomers are fluorinated heterocyclic compounds of

interest in medicinal chemistry and materials science. The precise substitution pattern of the

fluorine and methoxy groups on the pyridine ring significantly influences the molecule's

electronic properties, reactivity, and biological activity. Consequently, accurate structural

confirmation is paramount. This guide focuses on the comparative analysis of these isomers

using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers. These

predictions are based on computational models and should be used as a reference for

interpreting experimental results.
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Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compound Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-Fluoro-4-

methoxypyridine
H-3 6.55 dd

J(H,F) = 2.5,

J(H,H) = 2.0

H-5 6.70 dd
J(H,F) = 5.0,

J(H,H) = 6.0

H-6 8.00 d J(H,H) = 6.0

-OCH₃ 3.85 s -

3-Fluoro-4-

methoxypyridine
H-2 8.10 d J(H,F) = 1.5

H-5 6.80 d J(H,H) = 5.5

H-6 8.20 d J(H,H) = 5.5

-OCH₃ 3.90 s -

2-Fluoro-6-

methoxypyridine
H-3 6.40 t J(H,H) = 8.0

H-4 7.40 dd
J(H,F) = 10.0,

J(H,H) = 8.0

H-5 6.60 d J(H,H) = 8.0

-OCH₃ 3.95 s -

Note: Predicted chemical shifts and coupling constants are estimates and may vary from

experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Compound Position Chemical Shift (δ, ppm)

2-Fluoro-4-methoxypyridine C-2 164.0 (d, ¹J(C,F) ≈ 240)

C-3 95.0 (d, ²J(C,F) ≈ 40)

C-4 168.0 (d, ⁴J(C,F) ≈ 3)

C-5 105.0 (d, ³J(C,F) ≈ 10)

C-6 150.0 (d, ³J(C,F) ≈ 15)

-OCH₃ 56.0

3-Fluoro-4-methoxypyridine C-2 145.0 (d, ²J(C,F) ≈ 20)

C-3 148.0 (d, ¹J(C,F) ≈ 250)

C-4 155.0 (d, ²J(C,F) ≈ 15)

C-5 108.0 (d, ³J(C,F) ≈ 5)

C-6 140.0 (d, ⁴J(C,F) ≈ 3)

-OCH₃ 56.5

2-Fluoro-6-methoxypyridine C-2 163.0 (d, ¹J(C,F) ≈ 235)

C-3 98.0 (d, ²J(C,F) ≈ 35)

C-4 140.0 (d, ³J(C,F) ≈ 10)

C-5 100.0 (d, ³J(C,F) ≈ 5)

C-6 160.0

-OCH₃ 55.5

Note: Predicted chemical shifts and C-F coupling constants are estimates. The carbon directly

attached to fluorine will exhibit a large one-bond coupling constant (¹J(C,F)), while other

carbons will show smaller two-, three-, or four-bond couplings.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm)

2-Fluoro-4-methoxypyridine -70 to -90

3-Fluoro-4-methoxypyridine -120 to -140

2-Fluoro-6-methoxypyridine -65 to -85

Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and are highly

sensitive to the electronic environment. The values provided are general ranges for fluoro-

pyridines.

Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data

Technique
2-Fluoro-4-
methoxypyridine

3-Fluoro-4-
methoxypyridine

2-Fluoro-6-
methoxypyridine

IR (cm⁻¹)

~1600-1450 (C=C,

C=N stretch), ~1250

(C-O stretch), ~1100-

1000 (C-F stretch)

~1600-1450 (C=C,

C=N stretch), ~1250

(C-O stretch), ~1100-

1000 (C-F stretch)

~1600-1450 (C=C,

C=N stretch), ~1250

(C-O stretch), ~1100-

1000 (C-F stretch)

MS (m/z)

Molecular Ion (M⁺):

127.04.

Fragmentation may

involve loss of CH₃,

CO, and HCN.

Molecular Ion (M⁺):

127.04.

Fragmentation

patterns are expected

to be similar to the

2,4-isomer, with

potential differences in

fragment intensities.

Molecular Ion (M⁺):

127.04.

Fragmentation

patterns are expected

to be similar to the

other isomers, with

potential differences in

fragment intensities.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for fluoro-methoxypyridine isomers.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
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Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for all carbon atoms (except for C-F couplings).

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a reference standard, such as

hexafluorobenzene (-164.9 ppm) or an internal standard, for accurate chemical shift

referencing.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns to elucidate the connectivity of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.
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Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the

solution onto a salt plate. Allow the solvent to evaporate before acquiring the spectrum.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure solvent.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization

(ESI) source.

Sample Preparation:

EI: Introduce a small amount of the sample directly into the ion source via a direct insertion

probe or through a gas chromatograph (GC-MS).

ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 mg/mL) and infuse it into the ESI source.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

For EI, a standard electron energy of 70 eV is typically used.

For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a

stable signal of the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

identification of 2-Fluoro-4-methoxypyridine isomers.
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Caption: Workflow for the spectroscopic identification of 2-Fluoro-4-methoxypyridine isomers.

Conclusion
The differentiation of 2-Fluoro-4-methoxypyridine isomers is readily achievable through a

combination of modern spectroscopic techniques. While IR and MS can confirm the presence

of the correct molecular formula and functional groups, NMR spectroscopy, particularly the

analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F spectra, provides the
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definitive evidence for the specific substitution pattern on the pyridine ring. This guide, utilizing

predicted data, serves as a valuable resource for researchers in the fields of synthetic

chemistry, drug discovery, and materials science, enabling the confident identification and

characterization of these important fluorinated building blocks. It is recommended to confirm

these predicted values with experimental data whenever possible.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Fluoro-4-
methoxypyridine Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063832#spectroscopic-comparison-of-2-fluoro-4-
methoxypyridine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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